Cas no 28718-96-9 (6-Bromo-2-(4-bromophenyl)indole)
6-Bromo-2-(4-bromophenyl)indole Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-2-(4-bromophenyl)indole
- 6-Bromo-2-(4-bromophenyl)-1H-indole
- 6-BroMo-2-(4-broMophenyl)-indole
- 6-BROMO-2-(4-BROMOPHENYL)-INDOLE,OFF-WHITE SOLID
- DTXSID70535834
- 28718-96-9
- SCHEMBL17422790
- DB-263804
-
- Inchi: 1S/C14H9Br2N/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16)8-14(10)17-13/h1-8,17H
- InChI Key: JCJZRKBSYWJRTE-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C=C(C3C=CC(=CC=3)Br)NC=2C=1
Computed Properties
- Exact Mass: 348.91000
- Monoisotopic Mass: 348.91017g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 15.8Ų
Experimental Properties
- PSA: 15.79000
- LogP: 5.35990
6-Bromo-2-(4-bromophenyl)indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 1188337-100MG |
6-Bromo-2-(4-bromophenyl)-indole, 95% |
28718-96-9 | 95% | 100MG |
¥ 1065 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 1188337-500MG |
6-Bromo-2-(4-bromophenyl)-indole, 95% |
28718-96-9 | 95% | 500MG |
¥ 3200 | 2022-04-26 | |
| Chemenu | CM230067-1g |
6-Bromo-2-(4-bromophenyl)-1H-indole |
28718-96-9 | 95% | 1g |
$787 | 2021-08-04 | |
| Chemenu | CM230067-1g |
6-Bromo-2-(4-bromophenyl)-1H-indole |
28718-96-9 | 95% | 1g |
$839 | 2024-07-28 | |
| TRC | B680635-10mg |
6-Bromo-2-(4-bromophenyl)indole |
28718-96-9 | 10mg |
$ 92.00 | 2023-09-08 | ||
| TRC | B680635-25mg |
6-Bromo-2-(4-bromophenyl)indole |
28718-96-9 | 25mg |
$ 178.00 | 2023-09-08 | ||
| TRC | B680635-50mg |
6-Bromo-2-(4-bromophenyl)indole |
28718-96-9 | 50mg |
$ 328.00 | 2023-09-08 | ||
| TRC | B680635-100mg |
6-Bromo-2-(4-bromophenyl)indole |
28718-96-9 | 100mg |
$ 603.00 | 2023-04-18 | ||
| TRC | B680635-250mg |
6-Bromo-2-(4-bromophenyl)indole |
28718-96-9 | 250mg |
$ 1384.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503980-25 mg |
6-Bromo-2-(4-bromophenyl)indole, |
28718-96-9 | 25mg |
¥2,858.00 | 2023-07-11 |
6-Bromo-2-(4-bromophenyl)indole Suppliers
6-Bromo-2-(4-bromophenyl)indole Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 6-Bromo-2-(4-bromophenyl)indole
Comprehensive Overview of 6-Bromo-2-(4-bromophenyl)indole (CAS No. 28718-96-9): Properties, Applications, and Research Insights
6-Bromo-2-(4-bromophenyl)indole (CAS No. 28718-96-9) is a halogenated indole derivative that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its brominated aromatic rings, serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a 6-bromoindole core linked to a 4-bromophenyl group, enables diverse reactivity patterns, making it valuable for designing advanced molecules. Researchers frequently explore its potential in drug discovery, particularly for targeting kinase inhibitors and GPCR modulators, aligning with current trends in precision medicine.
The growing interest in 6-Bromo-2-(4-bromophenyl)indole is reflected in its applications across high-throughput screening and medicinal chemistry. Recent studies highlight its role in synthesizing fluorescent probes for bioimaging, a hot topic in cancer diagnostics. Its electron-rich aromatic system also makes it a candidate for organic electronics, such as OLEDs, resonating with the surge in demand for sustainable materials. Users searching for "brominated indole uses" or "CAS 28718-96-9 applications" will find this compound’s adaptability noteworthy, especially in bioconjugation and catalysis.
From a synthetic perspective, 6-Bromo-2-(4-bromophenyl)indole offers robust cross-coupling compatibility, facilitating palladium-catalyzed reactions like Suzuki-Miyaura couplings. This aligns with the industry’s shift toward green chemistry, as researchers seek efficient methods to minimize waste. Queries such as "how to modify brominated indoles" often lead to discussions about its regioselective functionalization, a key advantage for structure-activity relationship (SAR) studies. Additionally, its stability under various conditions makes it a reliable building block for heterocyclic scaffolds.
In the context of AI-driven drug design, 6-Bromo-2-(4-bromophenyl)indole is increasingly referenced in cheminformatics databases. Its molecular descriptors (e.g., LogP, polar surface area) are critical for machine learning models predicting bioavailability. This intersects with popular searches like "indole derivatives in computational chemistry," emphasizing its relevance in virtual screening. Furthermore, its photophysical properties are explored for sensor development, addressing the demand for environmental monitoring tools.
Quality and safety are paramount when handling 6-Bromo-2-(4-bromophenyl)indole. Reputable suppliers provide high-purity grades (>98%) with detailed spectroscopic data (NMR, HPLC), ensuring reproducibility in research. FAQs like "where to buy CAS 28718-96-9" often highlight the need for certified reference standards. Storage recommendations typically include anhydrous conditions to preserve its reactivity, a detail frequently overlooked in bench-scale synthesis protocols.
Looking ahead, the compound’s potential in neurodegenerative disease research is under investigation, tapping into the rising focus on blood-brain barrier permeability. Its lipophilic nature and hydrogen-bonding capacity position it as a candidate for CNS-targeted therapies. As the scientific community prioritizes fragment-based drug discovery, 6-Bromo-2-(4-bromophenyl)indole may emerge as a key pharmacophore in next-generation therapeutics.
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